1-Azido-3-methylbenzene
Overview
Description
Synthesis Analysis
The synthesis of azido compounds, including 1-Azido-3-methylbenzene, often involves reactions such as the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides. This method has proven to be mild, efficient, and compatible with various substrates, providing a straightforward pathway to 1-Azido-3-methylbenzene derivatives (Tornøe, Christensen, & Meldal, 2002).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are pivotal in understanding the molecular structure of azido compounds. For instance, the structural elucidation of related azido compounds has been achieved through these techniques, revealing insights into their geometric configuration and electronic structure (Yang et al., 2018).
Chemical Reactions and Properties
1-Azido-3-methylbenzene undergoes various chemical reactions, including cycloadditions, nucleophilic substitutions, and transformations under radical conditions. These reactions are influenced by the azido group, which imparts reactivity towards both electrophiles and nucleophiles, facilitating the formation of diverse chemical structures (Zhong et al., 2014).
Scientific Research Applications
1. Synthesis of Novel Compounds
1-Azido-3-methylbenzene is used in the synthesis of new chemical compounds. For instance, it has been involved in the synthesis of 1,2,3-triazole derivatives containing the eugenol ring by the click chemistry method, showing potential as a corrosion inhibitor for iron (Taia et al., 2021). Similarly, it has been used in the synthesis of 1,2,3-triazoles from uracil and thymine, also displaying corrosion inhibitory properties (Negrón-Silva et al., 2013).
2. Acceleration of Intramolecular Cycloaddition Reactions
It plays a role in accelerating intramolecular cycloaddition reactions. This property is utilized in synthesizing various compounds, where its presence helps to facilitate reactions that might not proceed otherwise (Orlek et al., 1993).
3. Photochemical Reactions
In photochemical studies, 1-Azido-3-methylbenzene is used to investigate the formation of heterocycles. This includes studies where its photoreaction is observed by X-ray crystallography, IR spectroscopy, and theoretical calculations (Takayama et al., 2003).
4. Synthesis of Energetic Materials
This compound is utilized in the synthesis of energetic materials. For example, it has been used in reactions with hexamethyl-Dewar-benzene, leading to the creation of novel compounds with potential applications in high-energy materials (Christl et al., 2005).
5. Peptide Synthesis
1-Azido-3-methylbenzene is involved in peptide synthesis. It has been used in the copper(I)-catalyzed cycloaddition of terminal alkynes to azides, facilitating the creation of 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe et al., 2002).
6. Study of Thermal Decomposition
Research on 1-Azido-3-methylbenzene includes studying its thermal decomposition. This provides insights into the intrinsic molecular reactivity of such compounds, which is crucial for understanding their stability and reactivity under different conditions (Cardillo et al., 2008).
Safety And Hazards
properties
IUPAC Name |
1-azido-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-3-2-4-7(5-6)9-10-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMGCIOUNQGMSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194068 | |
Record name | Benzene, 1-azido-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-3-methylbenzene | |
CAS RN |
4113-72-8 | |
Record name | Benzene, 1-azido-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004113728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-azido-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-azido-3-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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